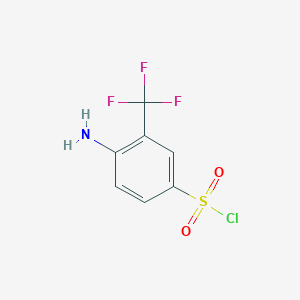

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that features a trifluoromethyl group (-CF₃) attached to a benzene ring, along with an amino group (-NH₂) and a sulfonyl chloride group (-SO₂Cl). This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps:

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (-5°C to 10°C).

Sulfonylation: The diazonium salt reacts with sulfurous gas and cuprous chloride to form 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of more efficient catalysts and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions with halogens.

Applications De Recherche Scientifique

Organic Synthesis

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a critical reagent in the synthesis of various sulfonamide derivatives. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of sulfonamide bonds.

Key Reactions :

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are essential in drug development.

- Synthesis of Sulfonate Esters : It can also be used to synthesize sulfonate esters, which are valuable in organic reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it has been linked to the development of drugs targeting various biological pathways.

Case Study: Inhibition of Ion Channels

- A synthetic route involving this compound was developed for creating inhibitors of transient receptor potential (TRP) ion channels. These inhibitors have potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound is also relevant in the agrochemical sector. Its derivatives can be employed as herbicides and pesticides due to their biological activity.

Example Applications :

- Synthesis of Agrochemicals : The sulfonyl chloride can be transformed into various agrochemical agents that exhibit enhanced efficacy against pests and weeds.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Details |

|---|---|---|

| Organic Synthesis | Sulfonamide formation | Used to create diverse sulfonamide derivatives |

| Medicinal Chemistry | Drug synthesis | Intermediate for TRP channel inhibitors |

| Agrochemicals | Herbicides and pesticides | Development of biologically active agrochemical agents |

Mécanisme D'action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethanesulfonyl Chloride: Similar in structure but lacks the amino group.

4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl Chloride: Similar but with a chlorine atom instead of an amino group.

Uniqueness

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H6ClF3N2O2S

- Molecular Weight : 256.65 g/mol

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides with trifluoromethyl substitutions showed enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group is believed to contribute to the increased binding affinity to bacterial enzymes, thereby inhibiting their function .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to suppress the expression of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported to be approximately 19.45 μM and 31.4 μM, respectively .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A series of studies focused on aryl urea derivatives containing trifluoromethyl and sulfonyl groups revealed promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes like dihydropteroate synthase, crucial in bacterial folate synthesis.

- Cytokine Modulation : It modulates signaling pathways that lead to reduced expression of inflammatory mediators.

- Apoptotic Pathways : The compound triggers apoptotic mechanisms in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trifluoromethyl Sulfonamide | S. aureus | 10 μg/mL |

| Trifluoromethyl Sulfonamide | E. coli | 15 μg/mL |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using RAW264.7 macrophages treated with lipopolysaccharide (LPS). The results demonstrated that treatment with the compound significantly decreased nitric oxide production.

| Treatment | Nitric Oxide Production (μM) |

|---|---|

| Control | 25 ± 2 |

| LPS Only | 50 ± 5 |

| LPS + Trifluoromethyl Sulfonamide | 20 ± 3 |

Propriétés

IUPAC Name |

4-amino-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDPPTXFFOYYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.